2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}quinazolin-4(3H)-one
Description
2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a thiazole ring, a benzodiazole ring, and a quinazolinone structure
Properties
Molecular Formula |
C19H13N5OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H13N5OS/c25-19-12-5-1-2-6-13(12)21-17(23-19)10-24-15-8-4-3-7-14(15)22-18(24)16-9-20-11-26-16/h1-9,11H,10H2,(H,21,23,25) |
InChI Key |
LPIHOUDBQCDDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C4=CC=CC=C4N=C3C5=CN=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-chloromethyl-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzodiazole ring can produce dihydrobenzodiazole derivatives.
Scientific Research Applications
2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-sulfanyl-3-(1,3-thiazol-2-ylmethyl)-4(3H)-quinazolinone
- Thiazole derivatives with different substituents
Uniqueness
2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a thiazole ring, a benzodiazole ring, and a quinazolinone structure. This unique combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
